1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative featuring a 3-(dimethylamino)propyl group at position 1, a 4-methylbenzoyl moiety at position 4, and a 3-propoxyphenyl substituent at position 5 (RN: 431932-93-3) . Its structural complexity arises from the interplay of electron-donating (dimethylamino, propoxy) and hydrophobic (methylbenzoyl) groups, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-5-16-32-21-9-6-8-20(17-21)23-22(24(29)19-12-10-18(2)11-13-19)25(30)26(31)28(23)15-7-14-27(3)4/h6,8-13,17,23,29H,5,7,14-16H2,1-4H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBLHGBNRPVCQY-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H30N2O3
- Molecular Weight : 398.50 g/mol
- Structure : The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity.
1. Antidepressant Activity
Research indicates that compounds with similar structures to this compound exhibit significant antidepressant effects. The dimethylamino group is known to enhance serotonin reuptake inhibition, which is a common mechanism in many antidepressants.
2. MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating depression and anxiety disorders. Studies have shown that derivatives of pyrrole compounds can inhibit MAO-A and MAO-B isoenzymes effectively. For instance, compounds structurally related to the target compound displayed IC50 values indicative of potent MAO-A inhibition, suggesting a similar potential for the compound .
Table 1: Inhibition Profiles of Related Compounds
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 0.060 ± 0.002 | 0.120 ± 0.005 |
| Compound B | 0.048 ± 0.002 | 0.150 ± 0.007 |
| Target Compound | TBD | TBD |
3. Anticancer Activity
Recent studies have explored the anticancer potential of pyrrole derivatives, with findings suggesting that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The presence of the propoxyphenyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its anticancer efficacy.
Case Study 1: Antidepressant Efficacy
In a preclinical study, a related compound demonstrated significant antidepressant-like behavior in rodent models when administered at varying doses (10 mg/kg to 30 mg/kg). Behavioral tests such as the forced swim test indicated reduced immobility times, suggesting enhanced mood .
Case Study 2: Cancer Cell Line Testing
A series of in vitro tests on breast cancer cell lines revealed that compounds similar to the target structure inhibited cell proliferation significantly at concentrations as low as 5 µM. Mechanistic studies indicated that these compounds triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts.
- MAO Inhibition : By inhibiting monoamine oxidase enzymes, these compounds prevent the breakdown of neurotransmitters like serotonin and norepinephrine.
- Apoptotic Pathways in Cancer Cells : Induction of apoptosis through mitochondrial pathways is a critical mechanism for anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous pyrrol-2-one derivatives (Table 1). Key structural variations include substituents at positions 1, 4, and 5, which modulate electronic, steric, and solubility profiles.
Table 1: Structural and Physicochemical Comparison of Pyrrol-2-one Derivatives
*Calculated molecular formula based on IUPAC name.
Key Observations
Position 4 Aroyl Groups: The 4-methylbenzoyl group (target, 25, 20) provides moderate electron-donating effects and lipophilicity, favoring membrane permeability.
Position 5 Aryl Substituents :
- The target’s 3-propoxyphenyl group offers steric bulk and extended conjugation, which may improve receptor affinity compared to smaller substituents like 4-isopropylphenyl (compound 38) .
- 3-Trifluoromethylphenyl (compound 25) and 4-tert-butylphenyl (compound 20) demonstrate how electron-withdrawing or bulky groups impact yield and melting points, with tert-butyl derivatives showing higher thermal stability (MP: 263–265°C) .
Structure-Activity Relationship (SAR) Insights
- Electronic Effects: Electron-donating groups (e.g., propoxy, dimethylamino) at positions 1 and 5 may enhance binding to receptors requiring polar interactions, while electron-withdrawing groups (e.g., trifluoromethyl, chloro) improve stability and electrophilic reactivity .
- Synthetic Yields : Derivatives with less steric hindrance (e.g., compound 20: 62% yield) are synthesized more efficiently than those with complex substituents (e.g., compound 25: 9% yield), highlighting challenges in scaling the target compound’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
